2-(Hydroxymethyl)cyclopropane-1-carboxylic acid
Overview
Description
“2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is a chemical compound that is likely to have a structure similar to cyclopropanecarboxylic acid, with an additional hydroxymethyl group .
Synthesis Analysis
The synthesis of cyclopropanes, which are highly useful motifs often incorporated into drug candidates, can be achieved via hydrogen borrowing (HB) catalysis . This transformation occurs via HB alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group, affording the cyclopropanated product . The leaving group can be installed in either the ketone or alcohol component of the HB system, giving access to α-cyclopropyl ketones via two complementary approaches .Molecular Structure Analysis
The molecular structure of “this compound” is likely to consist of a cyclopropane ring fused to a carboxylic acid group, with an additional hydroxymethyl group . The cyclopropane ring is a three-membered carbon ring, which is noteworthy for its exceptional strain .Chemical Reactions Analysis
Cyclopropanes can be formed via the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C . Other species that will also react with alkenes to form cyclopropanes but do not follow the formula of carbenes are referred to as carbenoids .Physical and Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid, a compound structurally similar to “this compound”, is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a melting point of 48-52°C and a boiling point of 173-174°C, indicative of a relatively low volatility .Scientific Research Applications
Ethylene Precursor in Plants
2-(Hydroxymethyl)cyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in plants. Hoffman, Yang, and McKeon (1982) identified a major conjugate of ACC in wilted wheat leaves as 1-(malonylamino)cyclopropane-1-carboxylic acid, highlighting the role of these compounds in plant physiology (Hoffman, Yang, & McKeon, 1982).
Synthesis and Chemical Studies
Lu Xin-y (2013) reported the synthesis of a novel tobacco flavor compound, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), from 2-methoxystyrene. This study demonstrates the compound's potential for creating flavors (Lu Xin-y, 2013). Additionally, Pirrung, Dunlap, and Trinks (1989) explored the synthesis and study of racemic, (1R, 2S)-, and (1S, 2R)-1-Amino-2-(hydroxymethyl)cyclopropanecarboxylic Acid, showcasing the compound's significance in chemical synthesis and potential applications in affinity purification techniques (Pirrung, Dunlap, & Trinks, 1989).
Potential in Biological Activities
The biological diversity of natural products containing a cyclopropane moiety, such as 1-aminocyclopropane-1-carboxylic acid and its structural analogs, suggests a range of biological activities, including antifungal, antimicrobial, antiviral, and antitumoral properties. Coleman and Hudson (2016) discussed the isolation, synthesis, and biological activities of these compounds, providing insights into their wide-ranging applications (Coleman & Hudson, 2016).
Pharmaceutical and Medicinal Chemistry
In the context of medicinal chemistry, the synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants by Bonnaud et al. (1987) demonstrates the compound's relevance in drug discovery and development. This study highlighted its application in synthesizing compounds with antidepressant activity (Bonnaud et al., 1987).
Mechanism of Action
While the specific mechanism of action for “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is not provided in the search results, cyclopropanes are often incorporated into drug candidates and FDA-approved drugs . Their incorporation can impose conformational restrictions on the molecule, fixing the positions of the pendant pharmacophores and leading to improved interactions with the target protein .
Safety and Hazards
While specific safety and hazard information for “2-(Hydroxymethyl)cyclopropane-1-carboxylic acid” is not available in the search results, it’s important to handle all chemical compounds with care and appropriate safety measures. For a similar compound, “1-(Hydroxymethyl)cyclopropane carboxylic acid”, hazard statements include H315, H318, and H335 .
Future Directions
Properties
IUPAC Name |
2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-2-3-1-4(3)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGVPAQOZSDOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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